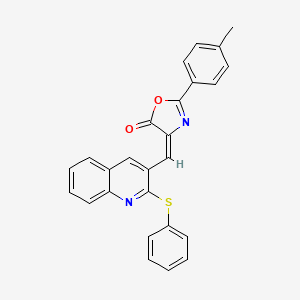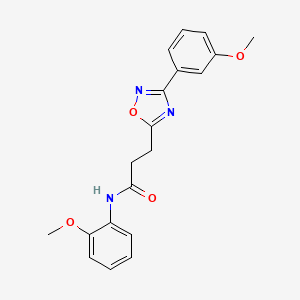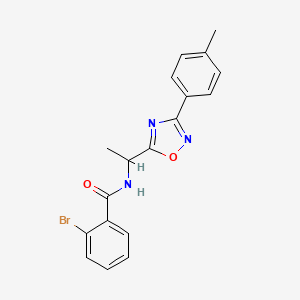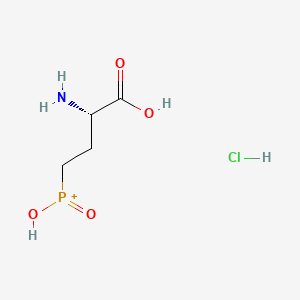
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the oxadiazole family and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzamide involves the inhibition of certain enzymes and proteins. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins, a type of hormone that promotes inflammation. By inhibiting COX-2, this compound can reduce inflammation in the body.
Biochemical and Physiological Effects:
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzamide has been found to have various biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory cytokines, which are proteins that contribute to the development of inflammation. It has also been found to inhibit the proliferation of cancer cells and the replication of certain viruses.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzamide in lab experiments is its potential to inhibit the activity of certain enzymes and proteins. This compound can be used to study the effects of enzyme and protein inhibition on various biological processes. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and concentration of this compound in lab experiments.
Future Directions
There are several future directions for the study of N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzamide. One direction is to investigate its potential as an anticancer and antiviral agent. Further studies are needed to determine the effectiveness of this compound in inhibiting the growth of cancer cells and preventing virus replication. Another direction is to study the potential side effects and toxicity of this compound in vivo. This can help determine the safe dosage and concentration of this compound for future research and clinical use. Additionally, the development of new synthesis methods for this compound can also be explored to improve its yield and purity.
Synthesis Methods
The synthesis of N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzamide can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-chlorobenzoyl chloride with ethyl-3-amino-1,2,4-oxadiazole-5-carboxylate, followed by the reaction with 4-fluoroaniline. The resulting compound is then purified using column chromatography to obtain the final product.
Scientific Research Applications
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzamide has shown potential applications in scientific research. This compound has been studied for its anti-inflammatory, anticancer, and antiviral properties. It has been found to inhibit the activity of certain enzymes and proteins, which can lead to the suppression of tumor growth and the prevention of virus replication.
properties
IUPAC Name |
N-[1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O2/c1-10(20-16(23)11-6-8-12(19)9-7-11)17-21-15(22-24-17)13-4-2-3-5-14(13)18/h2-10H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAMBEWGYJGZAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2Cl)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-fluorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


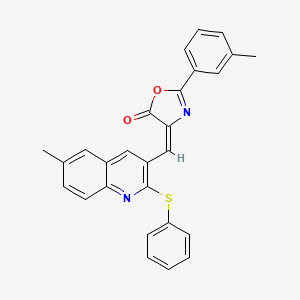

![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7720743.png)


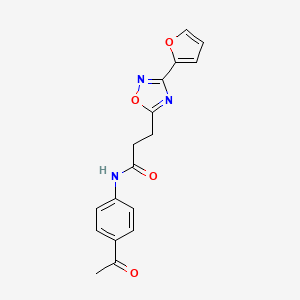

![N'-[(E)-(4-ethoxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7720767.png)

